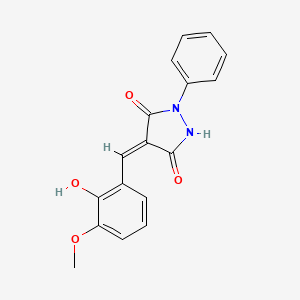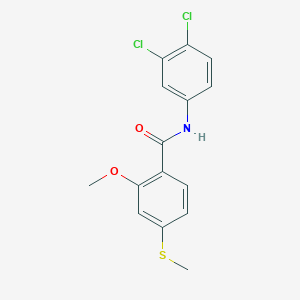
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole derivatives. MDPT has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets, such as enzymes or receptors, and modulating their activity. This compound has been reported to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of more stable derivatives of this compound that exhibit enhanced biological activity. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of this compound as an inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylamine in the presence of triethylamine, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained by the reaction of the azide intermediate with 4-carboxamidobenzoic acid. The yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been evaluated for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-15-9-8-14-18(19)23-22(27)20-21(16-10-4-2-5-11-16)26(25-24-20)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFWHHKAWAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)


